(Chloromethyl)triethoxysilane
Overview
Description
(Chloromethyl)triethoxysilane is an organotrialkoxy silane-based reagent with chloromethyl as the organofunctional group . It can be used as a starting material for the synthesis of silane-based polymers .
Molecular Structure Analysis
The molecular formula of (Chloromethyl)triethoxysilane is C7H17ClO3Si . Its molecular weight is 212.747 . The IUPAC Standard InChI is InChI=1S/C7H17ClO3Si/c1-4-9-12(7-8,10-5-2)11-6-3/h4-7H2,1-3H3 .Physical And Chemical Properties Analysis
(Chloromethyl)triethoxysilane is a liquid at 20 degrees Celsius . It has a refractive index of 1.41 , a boiling point of 173-176 °C , and a density of 1.022 g/mL at 25 °C . It is moisture sensitive .Scientific Research Applications
1. Synthesis of Liquid Polycarbosilanes
(Chloromethyl)triethoxysilane has been used in the synthesis of liquid polycarbosilanes, a process involving a sequential Grignard coupling reaction. This method is notable for its use of non-corrosive, easily handleable, and stable (chloromethyl)triethoxysilane as the starting material. The synthesized polymers containing Si-CH=CH2 and Si-H groups are stable and can be cured in an inert atmosphere, showing high potential as SiC ceramic precursors for fabricating SiC matrices through the precursor infiltration pyrolysis process (He Lijuan et al., 2015).
2. Surface Modification of Ceramic Membranes
(Chloromethyl)triethoxysilane has been utilized in the surface modification of ceramic membranes for applications in direct contact membrane distillation (DCMD). The treatment of alumina anodisc™ membranes with compounds like perfluorodecyltriethoxysilane and trichloromethylsilane resulted in high hydrophobicity, making them suitable for DCMD. Such modified membranes exhibited superior performance compared to some polymeric membranes used in similar applications (Zachary Hendren et al., 2009).
3. Development of Structurally Reinforced Si/CNT Microsphere Composite
Triethoxysilane-derived SiOx has been used as an adhesive anchor in the creation of a structurally reinforced Si/CNT microsphere composite for lithium-ion batteries. This innovative application demonstrated superior cyclability and negligible changes in electrode thickness after extensive cycling, attributed to the maintained electron-conduction pathways and structural integrity enabled by the SiOx anchor (B. Park et al., 2020).
4. Gene Delivery System Development
(Chloromethyl)triethoxysilane has been part of a combo gene delivery system development, where it was combined with iron oxide nanoparticles and cationic polymers. This system showed increased gene-binding capacity, protection against degradation, and improved gene transfection efficiency in various cells, suggesting its potential in gene therapy (Zu-de Zhang et al., 2013).
5. Creation of Functionalized and Mechanically Reinforced Aerogels
Reactions involving (chloromethyl)triethoxysilane and its derivatives have been explored to extend material design strategies towards functionalized and mechanically reinforced aerogels. The surface chloromethyl groups of these materials have demonstrated utility in supporting nanostructures and enabling new gelation strategies through nucleophilic substitution reactions (T. Kimura et al., 2017).
Safety And Hazards
(Chloromethyl)triethoxysilane is a flammable liquid and vapor . It causes eye irritation . Precautions should be taken to keep it away from heat/sparks/open flames/hot surfaces . It should be stored in a well-ventilated place and kept cool . In case of fire, dry sand, dry chemical, or alcohol-resistant foam should be used to extinguish it .
properties
IUPAC Name |
chloromethyl(triethoxy)silane | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H17ClO3Si/c1-4-9-12(7-8,10-5-2)11-6-3/h4-7H2,1-3H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZDOBWJOCPDIBRZ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCO[Si](CCl)(OCC)OCC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H17ClO3Si | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID3065871 | |
Record name | Silane, (chloromethyl)triethoxy- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID3065871 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
212.74 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
(Chloromethyl)triethoxysilane | |
CAS RN |
15267-95-5 | |
Record name | (Chloromethyl)triethoxysilane | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=15267-95-5 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Silane, (chloromethyl)triethoxy- | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0015267955 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Silane, (chloromethyl)triethoxy- | |
Source | EPA Chemicals under the TSCA | |
URL | https://www.epa.gov/chemicals-under-tsca | |
Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
Record name | Silane, (chloromethyl)triethoxy- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID3065871 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | (chloromethyl)triethoxysilane | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.035.722 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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